Olmesartan Medoxomil Methyl Ether

Overview

Description

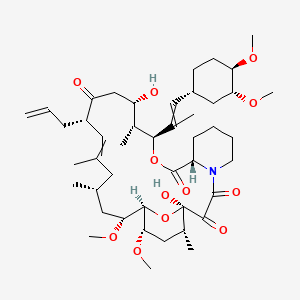

Olmesartan Medoxomil Methyl Ether, a bioactive analogue generated from the antihypertensive AT1 antagonist Olmesartan, is synthesized through a methanol-induced SN1 mechanism, involving intramolecular proton transfer. This process prefers the formation of the methyl ether over the antagonistic product methyl ester, indicating a significant interest in the drug's synthesis for pharmacological applications, particularly due to its retained pharmacological properties despite the introduction of the methyl group to Olmesartan (Ntountaniotis et al., 2014).

Synthesis Analysis

The synthesis of Olmesartan Medoxomil involves multiple steps, including hydrolysis, lactonization, condensation, esterification, and deprotection processes. A novel synthesis method has been developed, significantly reducing impurity content and enhancing yield and purity. This synthesis method highlights the complexity and precision required in the pharmaceutical synthesis of Olmesartan Medoxomil (Wu et al., 2006).

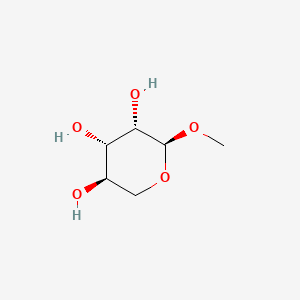

Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil and its intermediates, including key regioisomeric impurities, has been characterized using various analytical techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI). These studies provide critical insights into the molecular configuration, aiding in the understanding and optimization of synthesis pathways (Dams et al., 2015).

Chemical Reactions and Properties

Olmesartan Medoxomil undergoes specific chemical reactions, including esterification and hydrolysis, essential for its activation and function as an antihypertensive agent. The SN1 mechanism, crucial for the methyl ether formation, underscores the compound's chemical reactivity and its potential for generating bioactive analogues (Ntountaniotis et al., 2014).

Physical Properties Analysis

The physical properties of Olmesartan Medoxomil, such as solubility and dissolution rate, are critical for its bioavailability and therapeutic efficacy. Studies on ternary solid dispersions and nanoemulsions have shown improved solubility and dissolution rates, indicating the importance of physical property optimization for enhanced oral bioavailability (Zhang et al., 2020).

Chemical Properties Analysis

The chemical stability and degradation pathways of Olmesartan Medoxomil are essential for its formulation and storage. Investigations into its degradation products under various conditions have led to the identification and characterization of specific impurities, highlighting the importance of stability-indicating methods for quality control (Jain et al., 2012).

Scientific Research Applications

Bioactive Properties and Synthesis : Olmesartan Medoxomil Methyl Ether retains the pharmacological properties of Olmesartan, and its synthesis from Olmesartan or Olmesartan Medoxomil has been described. This finding suggests potential for the development of novel drugs with similar pharmacological properties (Ntountaniotis et al., 2014).

Improved Oral Bioavailability : A study involving the preparation of a ternary solid dispersion of Olmesartan Medoxomil with hydroxypropyl-β-cyclodextrin and N-methyl-D-glucamine demonstrated an enhanced solubility and dissolution rate in vitro, leading to improved oral bioavailability (Zhang et al., 2020).

Antihypertensive Effects and Pharmacology : Olmesartan Medoxomil's efficacy as an antihypertensive agent is well-documented, showing significant blood pressure reduction and beneficial effects on renal vascular resistance and oxidative stress in patients with type 2 diabetes (Koike et al., 2001; Brunner, 2006)(Brunner, 2006).

Stability and Degradation Analysis : Research into the stability-indicating RP-HPLC method for determining Olmesartan Medoxomil in pharmaceutical forms revealed insights into its chemical stability and degradation pathways (Jain et al., 2012).

Dosage and Safety in Children and Adolescents : A dose-response study highlighted the efficacy and safety of Olmesartan Medoxomil in treating hypertension in children and adolescents (Hazan et al., 2010).

Nanosuspension for Enhanced Intestinal Absorption : The development of a nanosuspension of Olmesartan Medoxomil using combinative technology resulted in higher intestinal absorption and suggests an effective way to enhance drug delivery (Attari et al., 2015).

Safety And Hazards

Olmesartan Medoxomil Methyl Ether, like Olmesartan, may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs (cardiovascular system) through prolonged or repeated exposure . When pregnancy is detected, discontinue Olmesartan Medoxomil as soon as possible .

properties

IUPAC Name |

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O5/c1-2-3-8-23-27-13-22(25(33)35-15-19-16-36-26(34)37-19)32(23)14-17-9-11-18(12-10-17)20-6-4-5-7-21(20)24-28-30-31-29-24/h4-7,9-13,16H,2-3,8,14-15H2,1H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWQAKONBNWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433681 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benze](/img/no-structure.png)

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)

![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)